Pyrrolo[1,2-c]pyrimidin-1(2H)-one
Overview
Description
Pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
The primary targets of Pyrrolo[1,2-c]pyrimidin-1(2H)-one are the fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This inhibition is achieved through the compound’s ability to bind to these receptors, thereby preventing their normal function .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those regulated by FGFRs. These include signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The compound’s action results in the inhibition of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It is generally understood that the compound’s low molecular weight would be beneficial to its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and the induction of apoptosis . In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it is generally understood that factors such as pH, temperature, and the presence of other molecules can influence the action of a compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of pyrrole derivatives with cyanamide under acidic conditions to form the desired pyrrolopyrimidinone structure . Another approach involves the use of palladium-catalyzed couplings to introduce substituents at specific positions on the pyrrolopyrimidinone ring .
Industrial Production Methods: Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to facilitate efficient cyclization and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-c]pyrimidin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized pyrrolopyrimidinones.
Scientific Research Applications
Pyrrolo[1,2-c]pyrimidin-1(2H)-one has diverse applications in scientific research, including:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential as anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolo[1,2-c]pyrimidin-1(2H)-one can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,3-b]pyridine: Known for its role as a fibroblast growth factor receptor inhibitor.
Pyrazolo[3,4-d]pyrimidine: Used as a cyclin-dependent kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated for its anticancer properties.
The uniqueness of this compound lies in its specific ring structure and the diverse range of biological activities it exhibits, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
2H-pyrrolo[1,2-c]pyrimidin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-7-8-4-3-6-2-1-5-9(6)7/h1-5H,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTWGGGLMLASSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C1)C=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442633 | |
Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
223432-96-0 | |
Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=223432-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolo[1,2-c]pyrimidin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50442633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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